molecular formula C5H8O4 B13455548 Methyl 3-methoxy-2-oxopropanoate CAS No. 89364-44-3

Methyl 3-methoxy-2-oxopropanoate

Cat. No.: B13455548
CAS No.: 89364-44-3
M. Wt: 132.11 g/mol
InChI Key: ZFHKOSKYJHKEAP-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-oxopropanoate is an organic compound with the molecular formula C5H8O4 It is a derivative of propanoic acid and is characterized by the presence of a methoxy group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxy-2-oxopropanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-2-oxopropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of different products. The presence of the methoxy and keto groups allows it to engage in specific interactions with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

  • Methyl 2-oxopropanoate
  • Ethyl 3-methoxy-2-oxopropanoate
  • Methyl 3-oxopropanoate

Comparison: Methyl 3-methoxy-2-oxopropanoate is unique due to the presence of both a methoxy group and a keto group, which confer distinct reactivity and properties. Compared to methyl 2-oxopropanoate, it has an additional methoxy group, which can influence its solubility and reactivity. Ethyl 3-methoxy-2-oxopropanoate, on the other hand, has a different ester group, which can affect its physical properties and applications.

Properties

IUPAC Name

methyl 3-methoxy-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-8-3-4(6)5(7)9-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHKOSKYJHKEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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